
4-Chloro-1-naphthol
Overview
Description
4-Chloro-1-naphthol (4-CN; CAS 604-44-4) is a chlorinated derivative of 1-naphthol, with the molecular formula C₁₀H₇ClO and a molecular weight of 178.62 g/mol. It is a crystalline solid with a melting point of 118–121°C and solubility in acetone (50 mg/mL) . Structurally, the chlorine substituent at the 4-position of the naphthalene ring confers distinct chemical and biochemical properties, making it a versatile reagent in enzymatic assays, immunodetection, and photochemical studies.
4-CN is widely utilized as a chromogenic substrate for horseradish peroxidase (HRP) in Western blotting, dot blotting, and enzyme-linked immunosorbent assays (ELISAs), producing insoluble blue precipitates upon oxidation . Its fluorogenic properties and compatibility with HRP have also enabled applications in advanced detection systems, such as nanozyme-based photoelectrochemical (PEC) immunoassays .
Preparation Methods
Primary Synthesis via Direct Chlorination of 1-Naphthol
The most widely documented method for synthesizing 4-chloro-1-naphthol involves the direct chlorination of 1-naphthol. This reaction typically employs sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) as the chlorinating agent under controlled conditions.
Reaction Mechanism and Conditions
The electrophilic aromatic substitution occurs at the para position of the hydroxyl group on the naphthalene ring. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at temperatures between 0°C and 25°C. A catalytic amount of Lewis acid, such as ferric chloride (FeCl₃), enhances regioselectivity and reaction efficiency .
Key Reaction Parameters:
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Molar Ratio: 1-naphthol to chlorinating agent (1:1.2) to ensure complete conversion.
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Temperature: Maintained below 25°C to minimize side reactions (e.g., di-chlorination).
Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. The yield typically ranges from 65% to 75%, with purity exceeding 90% before further purification .
Alternative Synthesis Routes
While direct chlorination remains the predominant method, alternative pathways have been explored for specialized applications:
Hydrolysis of 4-Chloro-1-Naphthyl Acetate
4-Chloro-1-naphthyl acetate, synthesized via acetylation of 1-naphthol followed by chlorination, undergoes alkaline hydrolysis to yield this compound. This two-step process avoids the use of gaseous chlorine but introduces additional complexity:
This method achieves comparable yields (70–78%) but requires stringent pH control during hydrolysis to prevent dechlorination .
Purification and Crystallization Techniques
Crude this compound often contains impurities such as unreacted 1-naphthol, di-chlorinated byproducts, and residual solvents. Recrystallization from ethanol (EtOH) or chloroform (CHCl₃) is the standard purification method .
Ethanol Recrystallization
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Solvent Ratio: 1:10 (w/v) in hot ethanol (78°C).
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Cooling: Gradual cooling to 4°C to induce crystal formation.
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Yield Loss: Approximately 15–20% due to solubility of the product in ethanol .
Chloroform Recrystallization
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Advantages: Higher solubility of impurities, resulting in purer crystals.
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Conditions: Dissolution in boiling chloroform, followed by filtration and evaporation .
Physical Properties After Purification:
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control and minimize side reactions. Key modifications include:
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Catalyst Recycling: FeCl₃ is recovered and reused to reduce waste.
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Solvent Recovery Systems: Ethanol and chloroform are distilled and recycled, lowering production costs .
A typical production batch yields 500–1,000 kg of this compound with a purity of 97–98%, meeting pharmaceutical and biochemical standards .
Analytical Characterization and Quality Control
Rigorous quality control ensures compliance with application-specific standards:
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: Peaks at 3,300 cm⁻¹ (O–H stretch) and 750 cm⁻¹ (C–Cl stretch) confirm structural integrity .
-
Gas Chromatography (GC): Quantifies residual solvents and chlorinated byproducts .
Titrimetric Assay
Acid-base titration using potassium hydroxide (KOH) in methanol verifies hydroxyl group content, ensuring ≥99.0% purity for research-grade material .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-chloro-1-naphthalenol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-chloro-1-naphthalenol.
Substitution: Various substituted naphthols depending on the nucleophile used.
Scientific Research Applications
Enzymatic Assays
Substrate for Horseradish Peroxidase (HRP)
4-Chloro-1-naphthol serves as a substrate for horseradish peroxidase, facilitating colorimetric detection in various assays. When reacted with HRP in the presence of hydrogen peroxide, it produces a blue to blue-purple precipitate, which is easily visualized and quantified. This reaction is particularly valuable in Western blotting and immunohistochemical staining where it aids in the detection of specific proteins .
Comparison of Substrates
While 4-CN is less sensitive than other substrates such as 3,3'-diaminobenzidine (DAB), its distinct precipitate allows for clear photographic documentation, making it useful in double-staining applications .
Substrate | Sensitivity | Color of Precipitate | Common Applications |
---|---|---|---|
This compound | Moderate | Blue to blue-purple | Western blotting, immunohistochemistry |
DAB | High | Brown | Western blotting, immunohistochemistry |
NBT/BCIP | High | Blue | Alkaline phosphatase assays |
Histological Staining
This compound is utilized in histology for staining tissue samples. It has been shown to be an effective substitute for benzidine-based stains, which are carcinogenic. In particular, it is used in myeloperoxidase staining to differentiate granulocytes from lymphoid cells in blood samples . This application highlights its importance in clinical diagnostics and research involving blood cell analysis.
Analytical Chemistry
In analytical chemistry, 4-CN is employed for the detection of various biomolecules. Its ability to form insoluble colored complexes makes it suitable for use in biosensors and electrochemical detection systems. For example, it has been used in scanning electrochemical microscopy (SECM) to image DNA hybridization reactions by precipitating on hybridized areas, thus altering conductivity and allowing for sensitive detection .
Research Studies
Several studies have highlighted the utility of this compound across different fields:
- A study demonstrated its effectiveness as a substitute for benzidine compounds in myeloperoxidase staining methods, emphasizing its safety profile compared to traditional methods .
- Another research focused on using 4-CN in biosensor technologies to monitor cardiovascular diseases by detecting blood biomarkers through colorimetric changes induced by enzymatic reactions .
Safety and Environmental Considerations
The shift towards using this compound over more hazardous compounds like benzidine reflects a growing emphasis on safety and environmental considerations in laboratory practices. Its non-carcinogenic nature makes it a preferable choice for researchers concerned about the health risks associated with traditional staining methods.
Mechanism of Action
The primary mechanism of action of 4-Chloro-1-naphthol involves its reaction with peroxidase enzymes. When used as a substrate in biochemical assays, the compound is oxidized by the enzyme, resulting in the formation of a colored precipitate. This reaction is commonly used to visualize the presence of specific proteins or other biomolecules in various assays .
Comparison with Similar Compounds
Enzymatic Activity and Kinetic Parameters
4-CN is frequently compared to other hydroxylated aromatic compounds in enzymatic hydroxylation and peroxidase reactions. Key findings include:
Table 1: Kinetic Parameters of 1-Naphthol-2-Hydroxylase (1-NH) with Substrates
Substrate | Kₘ (μM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) | kₐₜ (s⁻¹) | kₐₜ/Kₘ (s⁻¹·μM⁻¹) |
---|---|---|---|---|
1-Naphthol (NADPH) | 9.6 | 9.5 | 20.58 | 2.14 |
4-Chloro-1-naphthol | 4.0 | 5.16 | 11.20 | 2.72 |
5-Amino-1-naphthol | 5.7 | 4.90 | 10.60 | 1.82 |
- Catalytic Efficiency: 4-CN exhibits a higher kₐₜ/Kₘ (2.72 s⁻¹·μM⁻¹) compared to 5-amino-1-naphthol (1.82 s⁻¹·μM⁻¹), indicating superior catalytic efficiency despite its bulkier chlorine substituent.
- Substrate Inhibition: Like 1-naphthol and 5-amino-1-naphthol, 4-CN shows substrate inhibition at concentrations >20 μM, a common trait in flavin-dependent hydroxylases .
Photophysical Properties
Table 2: Excited-State Lifetimes and pKa Values
Compound | Lifetime (ns) | pKa (ROH → RO⁻) |
---|---|---|
1-Naphthol | <1.0 | 9.34 |
2-Chloro-1-naphthol | 10.2 | 8.95 |
This compound | 9.0 | 8.80 |
- Lifetimes : 4-CN has a longer excited-state lifetime (9.0 ns) than 1-naphthol (<1 ns), attributed to the electron-withdrawing chlorine substituent stabilizing the excited state.
- Acidity : The pKa of 4-CN (8.80) is lower than that of 1-naphthol (9.34), enhancing its deprotonation propensity in alkaline conditions.
Immunodetection Performance
Table 3: Comparison of Chromogenic Substrates in HRP-Based Assays
- Sensitivity: 4-CN is less sensitive than 3,3'-diaminobenzidine (DAB) or ABTS but avoids carcinogenicity concerns associated with DAB.
- Limitations : Precipitation in the presence of Ni²⁺ limits its use in metal-enhanced detection systems .
Steric Effects in Peroxidase Inhibition
In myeloperoxidase (MPO) assays, 4-CN’s larger molecular size compared to orcinol creates steric hindrance, suppressing chlorination activity by 40–60% . Smaller substrates like o-dianisidine (o-DA) are less inhibited, highlighting the trade-off between substrate size and enzymatic interference.
Biological Activity
4-Chloro-1-naphthol (4-CN) is an organic compound widely recognized for its diverse biological activities and applications in biochemical research. This article delves into its biological properties, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.
This compound is a chlorinated derivative of naphthol, with the molecular formula . It has a molecular weight of 192.62 g/mol and is often used as a substrate in enzymatic assays, particularly for horseradish peroxidase (HRP) detection in Western blotting.
1. Antioxidant Activity
Research indicates that 4-CN exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. Its ability to scavenge free radicals contributes to cellular protection against damage.
2. Enzymatic Substrate
This compound serves as a substrate for HRP, facilitating the colorimetric detection of proteins in Western blotting. The oxidation of 4-CN by HRP leads to a colored precipitate, allowing for visual identification of target proteins .
3. Antimicrobial Effects
Studies have shown that 4-CN possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
The biological activity of 4-CN can be attributed to its chemical structure, which allows it to interact with various biological molecules:
- Oxidative Stress Modulation : By acting as an antioxidant, 4-CN reduces the formation of reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Substrate Interaction : As a substrate for HRP, it participates in redox reactions that are essential for various biochemical assays.
Data Table: Biological Activities of this compound
Case Study 1: Myeloperoxidase Staining
A study demonstrated the use of 4-CN as a substitute for benzidine in myeloperoxidase staining. This method allows for the differentiation of granulocytes from lymphoid cells without the carcinogenic risks associated with benzidine . The study highlighted the effectiveness and safety of using 4-CN in clinical diagnostics.
Case Study 2: Antioxidant Effects
In a controlled experiment assessing oxidative stress in cultured cells, treatment with 4-CN resulted in significant reductions in markers of oxidative damage compared to untreated controls. This suggests its potential therapeutic role in conditions characterized by oxidative stress .
Research Findings
Recent research has expanded on the applications of this compound beyond traditional uses:
- Biosensor Development : Innovative studies have incorporated 4-CN into biosensor technologies, enhancing sensitivity and specificity in detecting biomolecular interactions .
- Pharmacological Potential : Investigations into its pharmacological properties reveal promising avenues for developing new antimicrobial agents based on its structure and activity profile .
Q & A
Basic Research Questions
Q. What is the standard protocol for using 4-CN in Western blotting?
- Protocol :
Dilute 4-CN to 0.5–1.0 mg/mL in a buffer containing Tris-HCl (pH 7.6) and methanol (1:4 ratio).
Add 0.01% H₂O₂ to activate the HRP reaction.
Incubate the membrane with the substrate solution for 5–15 minutes until bands appear.
Stop the reaction by rinsing with distilled water.
- Mechanism : 4-CN reacts with HRP in the presence of H₂O₂, forming an insoluble blue-purple precipitate (dimerization product) at antigen-antibody binding sites .
- Key Considerations : Use PVDF or nitrocellulose membranes; avoid prolonged exposure to light to prevent fading .
Q. How does 4-CN compare to 3,3’-diaminobenzidine (DAB) in HRP-based detection?
- Sensitivity : DAB offers higher sensitivity (detection limit ~10–100 pg) compared to 4-CN (~500 pg) due to its stable, insoluble brown precipitate .
- Safety : 4-CN is non-carcinogenic, unlike DAB, making it safer for routine use .
- Stability : 4-CN-stained membranes fade faster; archival storage requires immediate photography and dark storage .
Advanced Research Questions
Q. How can 4-CN concentration and reaction conditions be optimized to enhance sensitivity?
- Experimental Design :
- Concentration : Test 0.1–2.0 mg/mL 4-CN in methanol:Tris buffer. Higher concentrations (>1 mg/mL) may increase background .
- H₂O₂ : Optimize between 0.005%–0.03% to balance signal intensity and substrate longevity .
- Incubation Time : Monitor development under low light; extended incubation (>20 min) risks nonspecific precipitation .
- Data Analysis : Use densitometry (e.g., Gel-Pro® Analyzer) to quantify band intensity and establish linear detection ranges .
Q. What strategies mitigate fading of 4-CN staining in long-term studies?
- Methodology :
Documentation : Capture high-resolution images immediately after development.
Storage : Store membranes in dark, anhydrous conditions at −20°C; avoid aqueous mounting media .
Alternative Substrates : For archival purposes, combine 4-CN with stable counterstains (e.g., Fast Red) or transition to DAB for critical samples .
Q. Can 4-CN be integrated into multiplex detection systems with other chromogens?
- Case Study : In Eastern blotting, 4-CN (purple) was paired with 3-amino-9-ethylcarbazole (red) for dual-target visualization. However, 4-CN’s solubility in alcohol limits compatibility with aqueous-phase substrates .
- Limitations : Overlapping spectral profiles may require sequential development or spectral unmixing software .
Q. How to troubleshoot artifacts (e.g., nonspecific precipitation) in 4-CN-based assays?
- Troubleshooting Guide :
Properties
IUPAC Name |
4-chloronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPDZAGCBEQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060536 | |
Record name | 1-Naphthalenol, 4-chloro- | |
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Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-1-naphthol | |
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Vapor Pressure |
0.0001 [mmHg] | |
Record name | 4-Chloro-1-naphthol | |
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CAS No. |
604-44-4 | |
Record name | 4-Chloro-1-naphthol | |
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Record name | 4-Chloro-1-naphthol | |
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Record name | 4-CHLORO-1-NAPHTHOL | |
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Record name | 1-Naphthalenol, 4-chloro- | |
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Record name | 1-Naphthalenol, 4-chloro- | |
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Record name | 4-chloro-1-naphthol | |
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Record name | 4-Chloro-1-naphthol | |
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